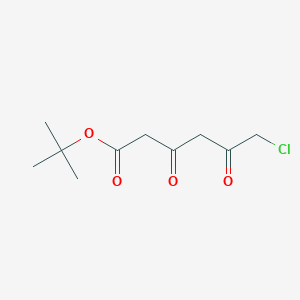![molecular formula C7H18N2 B1600386 [4-(二甲基氨基)丁基]甲胺 CAS No. 20383-23-7](/img/structure/B1600386.png)
[4-(二甲基氨基)丁基]甲胺
描述
4-(Dimethylamino)butylamine: is an organic compound with the molecular formula C7H18N2. It is also known by its IUPAC name, N1,N~1~,N~4~-trimethyl-1,4-butanediamine. This compound is a diamine, meaning it contains two amine groups, and it is used in various chemical reactions and industrial applications due to its unique properties .
科学研究应用
Chemistry: 4-(Dimethylamino)butylamine is used as a building block in organic synthesis. It is involved in the preparation of various polymers and copolymers, which are used as dispersant viscosity modifiers in lubricating oils .
Biology and Medicine: In biological research, this compound is used to study the effects of amine-containing compounds on cellular processes. It is also explored for its potential use in drug development due to its ability to interact with biological molecules .
Industry: Industrially, 4-(Dimethylamino)butylamine is used in the production of surfactants, which are essential in detergents and cleaning agents. It is also used in the synthesis of agrochemicals and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)butylamine typically involves the reaction of 1,4-dibromobutane with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution of bromine atoms with dimethylamino groups. The reaction is usually conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of 4-(Dimethylamino)butylamine can involve continuous flow processes where the reactants are mixed and heated in a controlled environment. This method allows for efficient production and high yields. The product is then purified through distillation or crystallization to achieve the desired purity .
化学反应分析
Types of Reactions:
Oxidation: 4-(Dimethylamino)butylamine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; conducted under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often performed in polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Primary amines
Substitution: Various substituted amines depending on the nucleophile used.
作用机制
The mechanism of action of 4-(Dimethylamino)butylamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The pathways involved in its action include nucleophilic substitution and hydrogen bonding interactions .
相似化合物的比较
Dimethylamine: A simpler amine with the formula (CH3)2NH.
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with the formula (CH3)2NC5H4N.
Uniqueness: 4-(Dimethylamino)butylamine is unique due to its dual amine groups, which allow it to participate in a wider range of chemical reactions compared to simpler amines like dimethylamine. Its structure also enables it to form more complex polymers and copolymers, making it valuable in industrial applications .
属性
IUPAC Name |
N,N',N'-trimethylbutane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-8-6-4-5-7-9(2)3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTKNWSJLVKOJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439508 | |
| Record name | [4-(dimethylamino)butyl](methyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20383-23-7 | |
| Record name | [4-(dimethylamino)butyl](methyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(dimethylamino)butyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1600305.png)


![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)


![Tetraethyl [2,2'-bipyridine]-4,4'-diylbis(phosphonate)](/img/structure/B1600314.png)
![4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]Pyridine](/img/structure/B1600315.png)






